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A comprehensive guide for researchers, scientists, and drug development professionals on the

nuanced interplay of non-covalent forces dictating the solid-state architecture of dihaloanilines.

This guide provides a detailed comparison of weak intermolecular interactions, including

halogen bonds, hydrogen bonds, and π-stacking, in the crystal structures of various

dihaloaniline isomers. Understanding these subtle yet determinative forces is crucial for crystal

engineering, polymorph prediction, and the rational design of pharmaceutical compounds

where solid-state properties significantly influence bioavailability and stability.

Comparative Analysis of Intermolecular Interactions
The crystal packing of dihaloanilines is orchestrated by a delicate balance of several weak

intermolecular interactions. The nature and strength of these interactions are highly dependent

on the type of halogen (Chlorine, Bromine, Iodine) and their substitution pattern on the aniline

ring.

Key Interaction Types:
Hydrogen Bonds: Primarily involve the amino group as a donor (N-H) and halogen atoms (N-

H···X), nitrogen atoms of neighboring molecules (N-H···N), or other acceptor groups as

acceptors. These interactions play a significant role in forming chains and sheets within the

crystal lattice.
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Halogen Bonds: These are interactions where a halogen atom acts as an electrophilic

species. In dihaloanilines, this can manifest as halogen-halogen (X···X) or halogen-

heteroatom (e.g., X···O, X···N) interactions. They are highly directional and can be a powerful

tool in crystal engineering. Halogen bonds are often categorized as Type I (C-X···X-C angles

are equal) and Type II (one C-X···X angle is close to 180° and the other is around 90°).

π-π Stacking: The aromatic rings of dihaloaniline molecules can interact through π-π

stacking, contributing to the overall stability of the crystal structure. The geometry and

distance of this stacking are influenced by the electronic nature and position of the halogen

substituents.

The interplay of these interactions dictates the supramolecular architecture. For instance, in

ortho-substituted haloanilines, the amino group can act as both a hydrogen bond donor and

acceptor, leading to stronger hydrogen and halogen bonding compared to their para-

substituted counterparts where the amino group primarily acts as a donor.[1]

Quantitative Data on Intermolecular Interactions
The following tables summarize key crystallographic data and geometric parameters of various

intermolecular interactions observed in a selection of dihaloaniline crystal structures. This data,

compiled from various crystallographic studies, allows for a direct comparison of the influence

of different halogens and their positions on the crystal packing.

Table 1: Crystallographic Data of Selected Dihaloanilines
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a (Å) b (Å) c (Å) β (°) Z Ref.

2,6-

Dichlor

oanilin

e

C₁₈H₁₁

Cl₂N₃

O₄

Monoc

linic
P2₁/c

11.329

(2)

4.1093

(8)

15.445

(3)

99.96(

2)
4 [2]

2,6-

Dibro

moanil

ine

C₁₈H₁₁

Br₂N₃

O₄

Monoc

linic
P2₁/c - - - - - [2]

2,4-

Dibro

moanil

ine

C₆H₅B

r₂N

Orthor

hombi

c

P2₁2₁2

₁
11.18 16.17 4.110 90 4 [3]

2,4-

Diiodo

aniline

C₆H₅I₂

N

Orthor

hombi

c

P2₁2₁2

₁

4.3870

(1)

10.962

6(3)

16.977

8(4)
90 4 [4]

Table 2: Geometric Parameters of Key Intermolecular Interactions in Dihaloaniline Crystals
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Compound
Interaction
Type

Donor-
Acceptor

Distance (Å) Angle (°)

2,6-Dichloro-

N,N-bis(4-

nitrophenyl)anilin

e

Halogen Bond Cl···O 3.2727(9) -

Hydrogen Bond C-H···O - -

2,6-Dibromo-

N,N-bis(4-

nitrophenyl)anilin

e

Halogen Bond Br···O 3.3557(13) -

Hydrogen Bond C-H···O - -

2,4-Diiodoaniline Hydrogen Bond N-H···N 3.106(5) -

Hydrogen Bond

(intramolecular)
N-H···I 3.283(4) -

2,4-Dichloro-N-

[(E)-(5-

nitrothiophen-2-

yl)methylidene]a

niline

Hydrogen Bond C-H···O 3.508(8) 171

C-H···O 3.300(8) 138

C-H···O 3.360(7) 144

π-π Stacking
Thiophene···Ben

zene

3.707(4)

(centroid-

centroid)

-

Experimental and Computational Protocols
A combination of experimental X-ray diffraction and computational modeling is essential for a

thorough analysis of weak intermolecular interactions.
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Experimental Protocol: Single-Crystal X-ray Diffraction
Synthesis and Purification: Dihaloanilines can be synthesized through various methods,

including direct halogenation of aniline or reduction of the corresponding dihalonitrobenzene.

[5][6][7][8][9][10] For instance, 2,6-dichloroaniline can be produced by the hydrogenation of

2,6-dichloronitrobenzene.[7] Purification is typically achieved by recrystallization from a

suitable solvent like ethanol to obtain high-quality single crystals.[11]

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow

evaporation of a saturated solution of the purified dihaloaniline. For example, yellow single

crystals of 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline and its dibromo analogue were grown

from a chloroform solution by slow evaporation.[2]

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction

data is collected at a controlled temperature (e.g., 200 K for 2,4-diiodoaniline) using a

monochromatic X-ray source (e.g., Mo Kα radiation).[4]

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods and refined using full-matrix least-squares procedures.

Computational Protocol: Analysis of Intermolecular
Interactions

Quantum Chemical Calculations: The geometry of the dihaloaniline molecule is optimized

using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-

31+G(d)).[12]

Interaction Energy Calculations: To quantify the strength of the intermolecular interactions,

methods like the semi-classical density sums (PIXEL) can be employed. This method

calculates the Coulombic, polarization, dispersion, and repulsion contributions to the total

interaction energy between molecular pairs in the crystal lattice.[13] For these calculations,

the electron density of the molecule is typically calculated at a higher level of theory, such as

MP2/6-31G(d,p).[13]
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Topological Analysis: Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-

Covalent Interaction (NCI) plots can be used to visualize and characterize the nature of the

weak interactions within the crystal structure.

Visualization of Interaction Networks
The logical relationship between the different types of weak intermolecular interactions that

govern the crystal packing of dihaloanilines can be visualized as a hierarchical network.

Intermolecular Interactions in Dihaloaniline Crystals

Primary Interaction Types

Hydrogen Bond Subtypes Halogen Bond SubtypesResulting Supramolecular Assembly
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Caption: Logical relationship of weak intermolecular interactions in dihaloaniline crystals.

This guide highlights the multifaceted nature of weak intermolecular interactions in determining

the crystal structures of dihaloanilines. A thorough understanding and quantification of these

forces are paramount for the targeted design of crystalline materials with desired

physicochemical properties, a cornerstone of modern drug development and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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